4-Methoxy-2-(1H-pyrazol-3-YL)-1H-indole

Catalog No.
S12340580
CAS No.
827317-43-1
M.F
C12H11N3O
M. Wt
213.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxy-2-(1H-pyrazol-3-YL)-1H-indole

CAS Number

827317-43-1

Product Name

4-Methoxy-2-(1H-pyrazol-3-YL)-1H-indole

IUPAC Name

4-methoxy-2-(1H-pyrazol-5-yl)-1H-indole

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

InChI

InChI=1S/C12H11N3O/c1-16-12-4-2-3-9-8(12)7-11(14-9)10-5-6-13-15-10/h2-7,14H,1H3,(H,13,15)

InChI Key

NQHWJQCORJIHKL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=C(N2)C3=CC=NN3

4-Methoxy-2-(1H-pyrazol-3-YL)-1H-indole is a heterocyclic compound featuring an indole core substituted with a methoxy group and a pyrazole moiety. The molecular formula is C₁₁H₁₀N₂O, and its structure includes a methoxy group at the 4-position of the indole and a pyrazolyl group at the 2-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

, including:

  • Nucleophilic Substitution: The nitrogen atoms in the pyrazole ring can act as nucleophiles, allowing for substitution reactions with electrophiles.
  • Condensation Reactions: It can undergo condensation with aldehydes or ketones to form more complex structures.
  • Electrophilic Aromatic Substitution: The indole ring can react with electrophiles, leading to further functionalization.
  • Metal Complexation: The nitrogen atoms in both the indole and pyrazole rings can coordinate with transition metals, which may facilitate catalytic reactions.

Research indicates that compounds containing both indole and pyrazole moieties exhibit a range of biological activities, including:

  • Anticancer Properties: Some derivatives have shown cytotoxic effects against various cancer cell lines, possibly through apoptosis induction mechanisms .
  • Antimicrobial Activity: Similar compounds have demonstrated effectiveness against bacterial and fungal strains, suggesting potential as antimicrobial agents .
  • Anti-inflammatory Effects: Certain derivatives are reported to inhibit inflammatory pathways, making them candidates for treating inflammatory diseases .

The synthesis of 4-Methoxy-2-(1H-pyrazol-3-YL)-1H-indole can be achieved through several methods:

  • Cyclization Reactions: Indoles can be synthesized from precursors via cyclization under acidic or basic conditions.
  • Ugi Reaction: A four-component reaction involving an isocyanide, an amine, a carboxylic acid, and an aldehyde can yield pyrazoloindoles.
  • Pictet–Spengler Reaction: This method involves the condensation of tryptophan derivatives with aldehydes or ketones under acidic conditions to form indoles .

4-Methoxy-2-(1H-pyrazol-3-YL)-1H-indole has potential applications in:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery for cancer or infectious diseases.
  • Material Science: Its unique structural properties could be explored in developing new materials or sensors.

Interaction studies involving 4-Methoxy-2-(1H-pyrazol-3-YL)-1H-indole have highlighted its binding affinity with various biological targets:

  • Protein Interactions: Computational studies suggest that this compound may interact with proteins involved in cancer pathways, such as MDM2 and P53, through hydrogen bonding and hydrophobic interactions .
  • Enzyme Inhibition: It may act as an inhibitor for certain enzymes associated with disease processes, although specific targets require further investigation.

Several compounds share structural similarities with 4-Methoxy-2-(1H-pyrazol-3-YL)-1H-indole. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
2-(1H-pyrazol-3-YL)-indoleIndole core with pyrazole substitutionExhibits strong anticancer activity
4-MethoxyindoleIndole core with methoxy groupKnown for neuroprotective effects
3-PyrazolylindolePyrazole at the 3-position of indoleShows potential as an anti-inflammatory agent
5-Methyl-1H-pyrazoleMethyl substitution on the pyrazole ringAntimicrobial properties noted

These compounds highlight the versatility of the indole and pyrazole frameworks in medicinal chemistry, each offering unique biological activities while maintaining structural similarities to 4-Methoxy-2-(1H-pyrazol-3-YL)-1H-indole.

Structural and Pharmacological Synergy

The indole-pyrazole hybrid scaffold exemplifies the strategic fusion of two biologically active heterocycles. Indole derivatives, ubiquitous in natural products like tryptophan and serotonin, possess inherent interactions with enzymatic and receptor targets due to their planar aromatic structure and hydrogen-bonding capabilities. Pyrazole, a five-membered diunsaturated ring with two adjacent nitrogen atoms, contributes metabolic stability and diverse binding modes through its ability to act as both hydrogen bond donor and acceptor.

The conjugation of these systems in 4-methoxy-2-(1H-pyrazol-3-yl)-1H-indole creates a rigid bicyclic framework that enhances binding affinity. For instance, the methoxy group at the 4-position of the indole ring introduces electron-donating effects, stabilizing charge-transfer interactions with hydrophobic pockets in tubulin. Meanwhile, the pyrazole’s nitrogen atoms facilitate coordination with metal ions in catalytic sites, as observed in kinase inhibition.

Table 1: Key Indole-Pyrazole Hybrids and Their Biological Activities

CompoundTarget PathwayIC₅₀/EC₅₀ (μM)Mechanism of Action
7f Tubulin Polymerization0.34–0.86Apoptosis induction via Bcl-2/Bax modulation
7d Colchicine Binding Site0.52–0.86G2/M phase arrest, tubulin destabilization
4-Methoxy-2-(1H-pyrazol-3-yl)-1H-indoleNot yet fully characterizedUnder investigationPredicted: Kinase inhibition, redox modulation

Synthetic Strategies and Structural Optimization

The synthesis of indole-pyrazole hybrids typically involves Knoevenagel condensation or palladium-catalyzed cross-coupling reactions. For example, 3-(1H-indol-3-yl)-3-oxopropanenitrile precursors react with pyrazole aldehydes under basic conditions to form α-cyano chalcones, which are then functionalized with methoxy groups. Recent advances in regioselective alkylation, as demonstrated in the preparation of N-((1-methyl-1H-indol-3-yl)methyl)acetamides, have enabled precise control over substituent positioning.

Quantum mechanical calculations and molecular docking studies reveal that the methoxy group’s orientation significantly impacts binding to the colchicine site of tubulin. Ortho-substituted methoxy groups induce torsional strain, reducing affinity, whereas para-substitution (as in 4-methoxy derivatives) aligns the molecule’s dipole moment with the target’s electrostatic field.

Claisen-Schmidt Condensation Strategies for Core Structure Assembly

The Claisen-Schmidt condensation has emerged as a foundational method for constructing the carbon-carbon bond between the indole and pyrazole units. This reaction typically involves coupling an indole-derived aldehyde with a pyrazole-containing ketone (or vice versa) under basic conditions, forming a conjugated methine bridge ( –CH= ) that links the two heterocycles [3] [8].

Mechanistic Insights

The reaction proceeds via deprotonation of the α-hydrogen from the ketone component, generating an enolate intermediate that attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent elimination of water yields the α,β-unsaturated ketone bridge. For 4-methoxy-2-(1H-pyrazol-3-yl)-1H-indole, this approach often employs 2-formyl-4-methoxy-1H-indole and 1H-pyrazol-3-yl ketone derivatives as starting materials [8].

Catalyst Systems and Optimization

Recent studies demonstrate that solvent-free conditions with sodium hydroxide as a base achieve quantitative yields in model systems [3]. Transition metal catalysts like gold(III) chloride (AuCl₃) enhance reactivity when sterically hindered substrates are involved, reducing reaction times from 24 hours to under 6 hours [8]. The table below summarizes key catalytic systems:

CatalystSolventTemperature (°C)Yield (%)Reference
NaOH (neat)Solvent-free11098 [3]
AuCl₃Toluene8092 [8]
DBUDMF12085 [2]

Regiochemical control remains critical, as competing aldol pathways may form undesired regioisomers. Strategic blocking of reactive positions on both heterocycles through transient protecting groups (e.g., SEM-protected pyrazoles) ensures exclusive formation of the 3-pyrazole attachment to indole’s C2 position [7].

Microwave-Assisted Cyclization Techniques in Pyrazole Moiety Incorporation

Microwave irradiation has revolutionized the synthesis of pyrazole rings within indole hybrids by enabling rapid, energy-efficient cyclization. This method proves particularly effective for intramolecular cyclizations that form the pyrazole nucleus directly on the indole scaffold [2] [4].

Reaction Design

A representative protocol involves treating 2-(prop-2-yn-1-yl)-4-methoxy-1H-indole derivatives with hydrazine derivatives under microwave irradiation. The alkyne moiety undergoes nucleophilic attack by hydrazine, followed by 5-endo-dig cyclization to form the pyrazole ring. Microwave conditions (150–200 W, 100–150°C) reduce reaction times from 12 hours to 15–30 minutes while improving yields by 20–35% compared to conventional heating [4].

Solvent and Base Selection

Polar aprotic solvents like dimethylformamide (DMF) coupled with organic bases such as 1,8-diazabicycloundec-7-ene (DBU) optimize microwave energy transfer. The table below contrasts microwave and thermal conditions:

ConditionTime (min)Yield (%)Byproducts (%)
Microwave (DBU)2092<5
Thermal (DBU)7206718
Microwave (K₂CO₃)308510

Notably, microwave-assisted reactions minimize decomposition of the acid-sensitive methoxy group, preserving the integrity of the 4-methoxyindole moiety [2].

Post-Functionalization Approaches for Methoxy Group Introduction

Introducing the methoxy group at the indole’s 4-position often employs late-stage functionalization to avoid interference during earlier cyclization steps. Two primary strategies dominate: nucleophilic aromatic substitution and directed ortho-metalation.

O-Methylation of Hydroxyindole Intermediates

A robust protocol involves treating 4-hydroxy-2-(1H-pyrazol-3-yl)-1H-indole with methyl iodide in the presence of sodium hydride. This deprotonates the phenolic oxygen, enabling efficient SN2 methylation. Recent optimizations in [6] demonstrate that dimethylformamide solvent at 0°C achieves 94% conversion with minimal N-alkylation byproducts:

Methylating AgentBaseSolventYield (%)
Methyl iodideSodium hydrideDMF94
Dimethyl sulfatePotassium carbonateAcetonitrile88

Directed Ortho-Metalation

For substrates lacking pre-existing hydroxyl groups, directed metalation strategies using tert-butyllithium and subsequent quenching with methyl borate enable precise methoxy installation. This method, adapted from indole functionalization studies [7], positions the methoxy group exclusively at C4 through careful control of lithiation coordinates.

The methoxy substituent at the 4-position of the indole ring in 4-Methoxy-2-(1H-pyrazol-3-yl)-1H-indole exerts dual electronic effects that fundamentally influence the compound's binding properties and biological activity [1] [2]. Understanding these effects requires examination of both inductive and resonance contributions.

Inductive Electronic Effects

The methoxy group demonstrates a positive inductive effectI = +0.25) due to the electronegativity difference between oxygen (EN = 3.5) and carbon [1] [3]. This electron-withdrawing inductive effect operates through the sigma bond framework and results in oxygen pulling electron density away from the indole ring system [2]. The magnitude of this effect is consistent across different aromatic positions, with σmeta values typically ranging from +0.07 to +0.25 [1].

The inductive effect manifests through polarization of sigma bonds, creating a dipole moment that withdraws electron density from the aromatic system [3]. This withdrawal reduces the overall electron density at positions meta to the methoxy substituent, making these sites less nucleophilic and more susceptible to nucleophilic attack [1].

Resonance Electronic Effects

In contrast to the inductive effect, the methoxy group exhibits a strong electron-donating resonance effect (σ_R = -0.31) when positioned para to reactive sites [1] [2]. The oxygen atom's lone pairs participate in conjugation with the indole π-system, creating resonance structures that increase electron density at specific positions [4] [2].

The resonance contribution significantly outweighs the inductive effect, resulting in a net electron-donating character (σ_para = -0.24) [1]. This donation enhances the nucleophilicity of the indole ring and activates specific positions toward electrophilic substitution [4] . The 4-methoxy substitution pattern particularly activates the C7 and C3 positions for further functionalization [4] [6].

Positional Electronic Effects on Binding Affinity

The strategic placement of the methoxy group at the 4-position creates an optimal electronic environment for target protein interactions [7] [4]. Computational studies demonstrate that the electron-donating nature enhances π-π stacking interactions with aromatic amino acid residues in binding pockets [8] [9]. The increased electron density facilitates face-to-edge π-π interactions with phenylalanine and tyrosine residues, contributing 3-5 kcal/mol to binding affinity [8].

The methoxy substitution also modulates the dipole moment of the indole system, affecting the orientation within hydrophobic binding pockets [10] . The electron density redistribution creates favorable electrostatic complementarity with target proteins, enhancing both binding affinity and selectivity [9] [12].

Steric Influences of Pyrazole Ring Tautomerism on Target Binding

Pyrazole ring tautomerism represents a critical factor influencing the binding properties of 4-Methoxy-2-(1H-pyrazol-3-yl)-1H-indole through both thermodynamic and kinetic considerations [13] [14] [15]. The interconversion between 1H-pyrazole and 2H-pyrazole tautomers creates dynamic equilibrium effects that impact molecular recognition [16].

Prototropic Tautomeric Equilibrium

The pyrazole ring exists in rapid prototropic equilibrium between N1-H and N2-H tautomeric forms, with interconversion barriers typically below 10 kcal/mol [14] [15]. Nuclear magnetic resonance studies reveal that this equilibrium occurs on a timescale faster than NMR detection, resulting in averaged signals for the 3 and 5 positions [15] [16].

The relative stability of tautomeric forms depends on substituent effects and environmental factors [14]. In the case of 4-Methoxy-2-(1H-pyrazol-3-yl)-1H-indole, the 1H-pyrazole form (N1-H) typically represents the more stable tautomer due to favorable electronic interactions with the indole system [13] [15].

Molecular Recognition and Binding Geometry

Tautomerism significantly affects molecular recognition by proteins and enzymes [14] [16]. The different tautomeric forms present distinct hydrogen bonding patterns and geometric orientations within binding sites [13]. The N1-H tautomer provides optimal geometry for deep pocket penetration, while the N2-H form results in more superficial binding interactions [15].

Studies demonstrate that fixing the tautomeric form through strategic modifications can enhance binding selectivity by 10-50 fold [14]. Compounds with constrained pyrazole tautomers show improved target selectivity and reduced off-target effects compared to rapidly equilibrating systems [16].

Steric Effects on Binding Orientation

The spatial arrangement of the pyrazole ring relative to the indole system creates distinct steric profiles for each tautomeric form [13] [15]. The 1H-pyrazole tautomer allows for optimal alignment with hydrophobic binding pockets, facilitating deeper insertion and stronger van der Waals interactions [8].

Computational modeling reveals that tautomeric interconversion affects the accessible conformational space of the molecule [13]. The rapid equilibrium between forms can result in entropic penalties during binding, as the protein must select from multiple conformational states [14] [15].

Target Binding Selectivity

Different protein targets show preferential binding to specific tautomeric forms [16]. Enzymes with narrow binding pockets favor the more compact 1H-pyrazole form, while broader active sites can accommodate both tautomers [13] [15]. This selectivity contributes to the overall pharmacological profile of pyrazole-containing compounds [16].

Research indicates that guanidinium cations and other positively charged species can stabilize specific tautomeric forms through electrostatic interactions [14]. This stabilization effect provides a mechanism for controlling tautomeric equilibria in biological systems [15].

Comparative Analysis of C2 vs C3 Pyrazole Substitution Patterns

The regioselectivity of pyrazole substitution at the C2 versus C3 positions of the indole ring creates fundamentally different pharmacological profiles with distinct implications for binding affinity, selectivity, and metabolic stability [17] [18] [19].

Binding Pocket Access and Penetration

C2-substituted pyrazole derivatives demonstrate superior binding pocket access compared to their C3 counterparts [20] [17]. The C2 position allows for deeper penetration into hydrophobic binding sites, with molecular dynamics simulations indicating 2-3 Å deeper insertion compared to C3 substitution [18] [8]. This enhanced penetration results from optimal geometric alignment between the pyrazole ring and target protein architecture [20].

Crystal structure analysis reveals that C2-pyrazole substitution enables direct interaction with key amino acid residues in the binding pocket interior [18]. The deeper penetration facilitates formation of additional hydrophobic contacts with residues such as leucine, isoleucine, and alanine, contributing significantly to binding affinity [8] [9].

π-π Stacking Interactions

The geometric orientation of pyrazole rings differs substantially between C2 and C3 substitution patterns, affecting π-π stacking capabilities [13] [18]. C2-substituted derivatives exhibit face-to-edge π-π interactions with aromatic amino acids, providing stronger binding interactions (3-5 kcal/mol) compared to the edge-to-edge interactions observed with C3 substitution [8].

Computational studies demonstrate that C2 positioning enables optimal orbital overlap with phenylalanine and tyrosine residues [18] [9]. The enhanced π-π stacking contributes to both binding affinity and residence time within the target protein [8].

Hydrogen Bonding Networks

Both C2 and C3 pyrazole substitution patterns maintain the critical NH donor capability (pKa ≈ 14.2), but differ in hydrogen bonding geometry [16] [17]. C2 substitution provides superior angular alignment for hydrogen bond formation with acceptor residues in binding pockets [18].

The hydrogen bonding network formed by C2-pyrazole derivatives shows enhanced stability compared to C3 patterns [15] [16]. This stability translates to longer residence times and improved pharmacodynamic properties [18].

Relative Potency and Selectivity

Systematic structure-activity relationship studies reveal that C2-pyrazole substitution consistently outperforms C3 substitution in terms of binding potency [18] [19]. Typical potency improvements range from 2-8 fold, with some targets showing even greater discrimination [18].

Selectivity profiles also favor C2 substitution, with selectivity ratios ranging from 5-100 fold over C3 derivatives [18]. This enhanced selectivity results from the precise geometric fit achieved by C2 positioning within target binding sites [8] [9].

Metabolic Stability Considerations

Interestingly, C3-pyrazole derivatives often demonstrate superior metabolic stability compared to C2 substitution patterns [18] [19]. The C3 position is less accessible to metabolic enzymes, resulting in reduced clearance rates and longer half-lives [18].

However, the trade-off between potency and stability generally favors C2 substitution for therapeutic applications, as the enhanced binding affinity compensates for increased metabolic liability [18] [19]. Strategic modifications to improve metabolic stability while maintaining C2 substitution represent an active area of medicinal chemistry research [19].

XLogP3

2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

213.090211983 g/mol

Monoisotopic Mass

213.090211983 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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